molecular formula C9H11NO2 B1267859 2-Amino-4'-methoxyacetophenone CAS No. 40513-43-7

2-Amino-4'-methoxyacetophenone

Cat. No. B1267859
CAS No.: 40513-43-7
M. Wt: 165.19 g/mol
InChI Key: CNYAWQABGNEMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697685B2

Procedure details

Palladium on carbon (10 wt %, 1.67 g, 1.57 mmol) was added to a solution of 2-azido-1-[4-(methyloxy)phenyl]ethanone (3.0 g, 15.69 mmol) and hydrochloric acid (6.62 mL, 78 mmol) in CH3OH (90 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washed by EtOAc (150 mL), and concentrated to afford an HCl salt of the title compound (3.0 g) as a yellow solid. LC-MS (ES) m/z=166 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6])=[N+]=[N-].[ClH:15]>[Pd].CO>[ClH:15].[NH2:1][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
6.62 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.67 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed by EtOAc (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.